molecular formula C6H12ClNO B6250687 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride CAS No. 1342261-72-6

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride

Cat. No.: B6250687
CAS No.: 1342261-72-6
M. Wt: 149.6
InChI Key:
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Description

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of propanamine, featuring a prop-2-yn-1-yloxy group attached to the propan-1-amine backbone. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride typically involves the reaction of propargyl alcohol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property makes it useful in bioconjugation and labeling studies. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and labeling applications .

Properties

CAS No.

1342261-72-6

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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